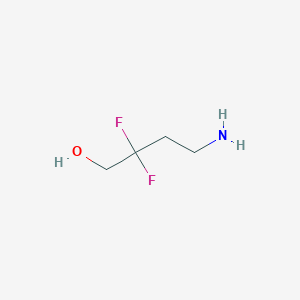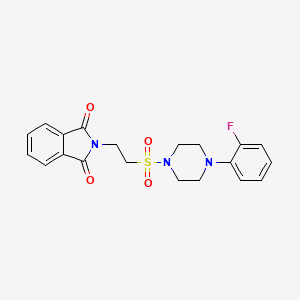
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound and similar compounds involves several steps, including the use of palladium catalysts and solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) . Weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenylpiperazine moiety and an isoindoline-1,3-dione moiety . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain enzymes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one study synthesized a series of isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity .Scientific Research Applications
- Researchers have explored FPMINT derivatives as potential antiviral agents. For instance:
- Novel derivatives, including pyrazolopyrimidin-4-one derivatives, have been synthesized and evaluated for cytotoxicity against tumor cell lines. FPMINT derivatives showed potent antitumor activity.
- FPMINT derivatives were investigated for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising results .
- Urease enzymes play a role in ureolytic bacterial infections. FPMINT derivatives could be explored as urease inhibitors to prevent such infections .
- FPMINT was identified as a novel inhibitor of ENTs, with selectivity toward ENT2. This finding suggests its potential therapeutic use .
Antiviral Activity
Anticancer Applications
Antitubercular Activity
Urease Inhibition
ENT (Equilibrative Nucleoside Transporter) Inhibition
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDINZCQSIISBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

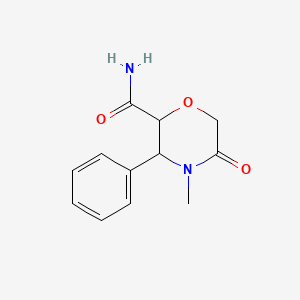
![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2578143.png)
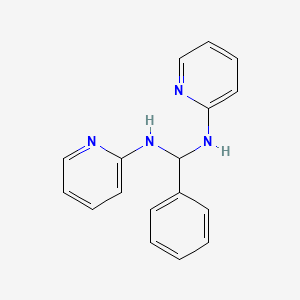

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
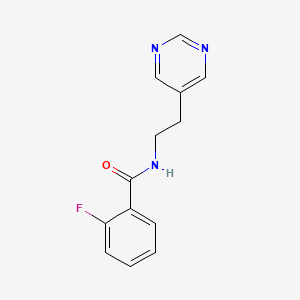
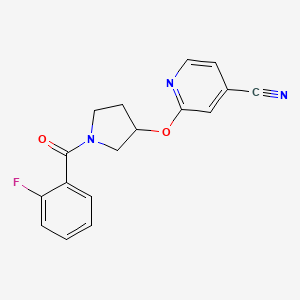
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
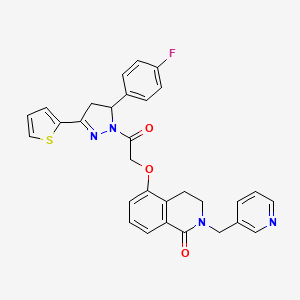
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)

